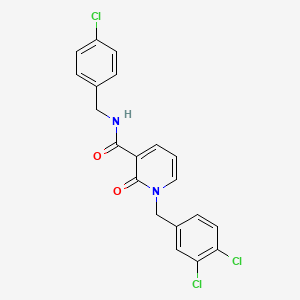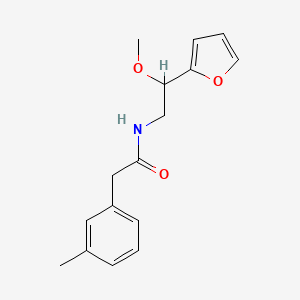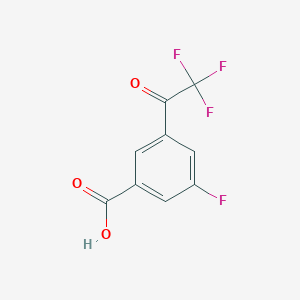
1-(6-Fluoropyridine-2-carbonyl)-4-(4-methoxyphenyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoropyridine-2-carbonyl)-4-(4-methoxyphenyl)-1,4-diazepane is a compound that has been developed for scientific research purposes. It is a diazepane derivative that has been synthesized through a specific method. This compound has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoropyridine-2-carbonyl)-4-(4-methoxyphenyl)-1,4-diazepane is not fully understood. However, it has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis. It has also been found to inhibit the growth of certain bacterial strains by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
1-(6-Fluoropyridine-2-carbonyl)-4-(4-methoxyphenyl)-1,4-diazepane has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and bacterial cell wall synthesis. It has also been found to induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-Fluoropyridine-2-carbonyl)-4-(4-methoxyphenyl)-1,4-diazepane in lab experiments include its potential anti-cancer and antibacterial activity, as well as its potential use as a ligand in metal-catalyzed reactions. However, its limitations include its unknown mechanism of action and potential toxicity.
Orientations Futures
For research on 1-(6-Fluoropyridine-2-carbonyl)-4-(4-methoxyphenyl)-1,4-diazepane include further studies on its mechanism of action, as well as its potential use in combination with other anti-cancer and antibacterial agents. Additionally, further research is needed to determine its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 1-(6-Fluoropyridine-2-carbonyl)-4-(4-methoxyphenyl)-1,4-diazepane involves several steps. The first step involves the reaction of 6-fluoropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methoxyphenylmagnesium bromide to form the ketone intermediate. The final step involves the reduction of the ketone intermediate with sodium borohydride to form the desired compound.
Applications De Recherche Scientifique
1-(6-Fluoropyridine-2-carbonyl)-4-(4-methoxyphenyl)-1,4-diazepane has potential applications in scientific research. It has been found to have activity against certain cancer cell lines and has been studied as a potential anti-cancer agent. It has also been found to have activity against certain bacterial strains and has been studied as a potential antibacterial agent. Additionally, it has been studied for its potential use as a ligand in metal-catalyzed reactions.
Propriétés
IUPAC Name |
(6-fluoropyridin-2-yl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-15-8-6-14(7-9-15)21-10-3-11-22(13-12-21)18(23)16-4-2-5-17(19)20-16/h2,4-9H,3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMNVOWWBKZZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCN(CC2)C(=O)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801972.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2801976.png)

![[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2801981.png)
![2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2801982.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2801983.png)
![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2801984.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2801987.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801988.png)
![5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801989.png)